
Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran is a compound that forms the core of several pharmacologically active agents . It’s found in natural and synthetic compounds and has a wide range of biological and pharmacological applications . Piperidines are also important in drug design and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for your compound aren’t available, benzofuran and its derivatives are synthesized through various intra- and intermolecular reactions . Piperidine derivatives are also synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . Piperidine derivatives are used in the synthesis of many pharmaceuticals .Aplicaciones Científicas De Investigación
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activities. For instance, certain compounds have been found to inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, and ovarian cancer. The inhibition rates vary with the type of cancer cell and the concentration of the compound used .
Microwave-Assisted Synthesis
Microwave-assisted synthesis (MWI) has been utilized to obtain a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds. These compounds have been evaluated for their anticancer activity against human ovarian cancer cell lines .
Antimicrobial Therapy
The urgent need to develop new therapeutic agents against antibiotic-resistant microbes has led to benzofuran being considered as an emerging scaffold for antimicrobial agents. Although they have not yet found wide application against some deadly microbes, their potential is being explored .
Molecular Dynamics and ADMET Studies
2,3-Dihydrobenzofurans (DHB) have been proposed as advantageous structures and used as chemical entresols to design small compound libraries. Studies involving molecular docking and dynamics, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, are being conducted to explore these compounds’ binding affinity and other properties .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(2,3-dihydro-1-benzofuran-5-ylsulfonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-16(19)18-7-4-12(5-8-18)11-17-24(20,21)14-2-3-15-13(10-14)6-9-23-15/h2-3,10,12,17H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROARLVUGAUTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

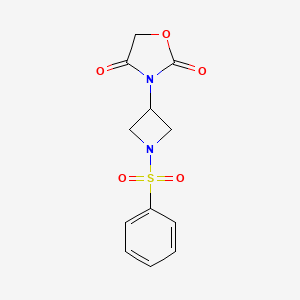
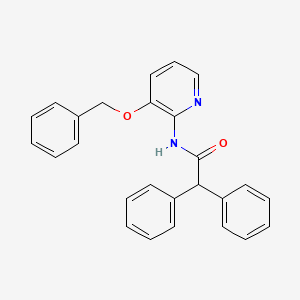

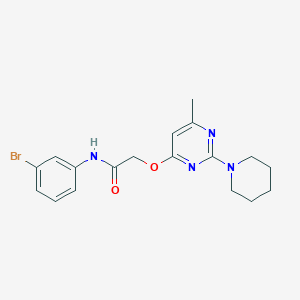
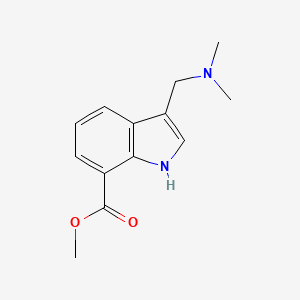
![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)
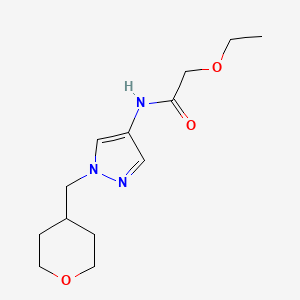
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
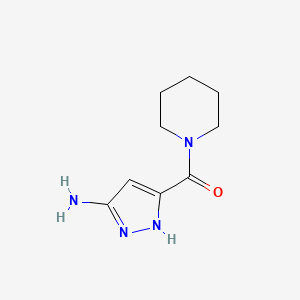
![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)
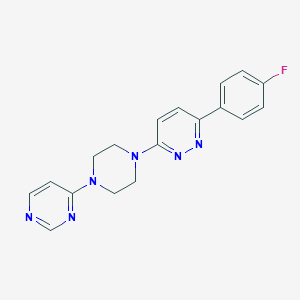
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2927952.png)

